molecular formula C13H10S B8817296 2-Methyldibenzothiophene CAS No. 30995-64-3

2-Methyldibenzothiophene

Cat. No. B8817296
Key on ui cas rn: 30995-64-3
M. Wt: 198.29 g/mol
InChI Key: VHUXLBLPAMBOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09212159B1

Procedure details

For example, the reaction of aniline with 1H-benzo[de]anthracene of the asphaltene polycyclic core forms the 7-phenyl-1H-benzo[de]anthracene compound as shown (15), and the reaction of aniline with 2-methyldibenzo[b,d]thiophene yields 2-phenyldibenzo[b,d]thiophene (16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
asphaltene polycyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-phenyl-1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C2C3C(C=C4C=2C=CC=C4)=CC=CC=3C=C1.C1(C2C3C4=C(C=CCC4=C4C=2C=CC=C4)C=CC=3)C=CC=CC=1.C[C:49]1[CH:61]=[CH:60][C:52]2[S:53][C:54]3[CH:59]=[CH:58][CH:57]=[CH:56][C:55]=3[C:51]=2[CH:50]=1>>[C:2]1([C:57]2[CH:58]=[CH:59][C:54]3[S:53][C:52]4[CH:60]=[CH:61][CH:49]=[CH:50][C:51]=4[C:55]=3[CH:56]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC=2C=CC=C3C=C4C=CC=CC4=C1C23
Step Three
Name
asphaltene polycyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
7-phenyl-1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C2C=CC=CC2=C2C3=C(C=CC=C13)C=CC2
Step Five
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(SC3=C2C=CC=C3)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC2=C(SC3=C2C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.